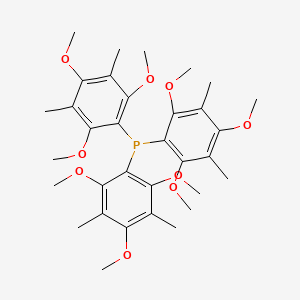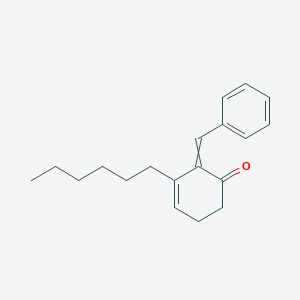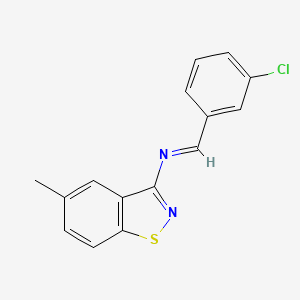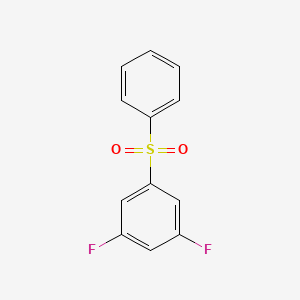
Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methyl groups, and an octynylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- typically involves multiple steps One common method is the Friedel-Crafts alkylation, where the benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
化学反応の分析
Types of Reactions
Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Benzene, 2-chloro-1,3,5-trimethyl-: Similar structure but lacks the octynylthio group.
Benzene, 1,3,5-trimethyl-2-propyl-: Similar structure with a propyl group instead of the octynylthio group.
Uniqueness
Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- is unique due to the presence of the octynylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such functionality is required.
特性
CAS番号 |
648436-21-9 |
|---|---|
分子式 |
C17H23ClS |
分子量 |
294.9 g/mol |
IUPAC名 |
2-chloro-1,3,5-trimethyl-4-oct-1-ynylsulfanylbenzene |
InChI |
InChI=1S/C17H23ClS/c1-5-6-7-8-9-10-11-19-17-14(3)12-13(2)16(18)15(17)4/h12H,5-9H2,1-4H3 |
InChIキー |
VKGLVCRZGRPQMT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CSC1=C(C(=C(C=C1C)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601540.png)
![2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide](/img/structure/B12601541.png)
![[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone](/img/structure/B12601542.png)
![Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate](/img/structure/B12601546.png)


![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide](/img/structure/B12601555.png)
![1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601566.png)

![Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]-](/img/structure/B12601578.png)


![4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601593.png)
